![molecular formula C18H18F3N3O4S B4127156 N-[3-(MORPHOLINOSULFONYL)PHENYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B4127156.png)
N-[3-(MORPHOLINOSULFONYL)PHENYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Vue d'ensemble
Description
N-[3-(4-morpholinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea is a complex organic compound known for its unique chemical structure and properties This compound features a morpholinylsulfonyl group and a trifluoromethyl group attached to a phenyl ring, connected through a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-morpholinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with 3-(4-morpholinylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Additionally, the use of automated synthesis platforms can help in achieving consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-morpholinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N-[3-(4-morpholinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[3-(4-morpholinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholinylsulfonyl group may contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(4-morpholinylsulfonyl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
- N-[3-(4-morpholinylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide
Uniqueness
N-[3-(4-morpholinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(3-morpholin-4-ylsulfonylphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c19-18(20,21)13-3-1-4-14(11-13)22-17(25)23-15-5-2-6-16(12-15)29(26,27)24-7-9-28-10-8-24/h1-6,11-12H,7-10H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFVJYDWJAAARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[N-methyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4127086.png)

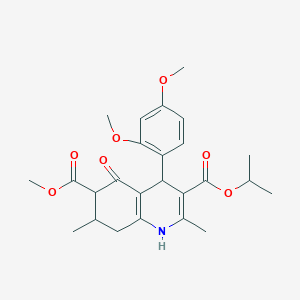
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4127101.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4127109.png)
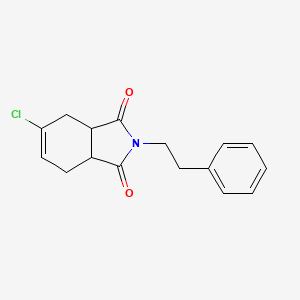
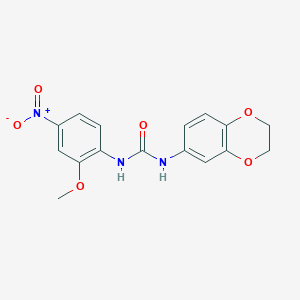
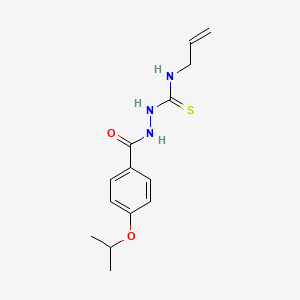
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4127145.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-N-1-adamantylhydrazinecarboxamide](/img/structure/B4127171.png)
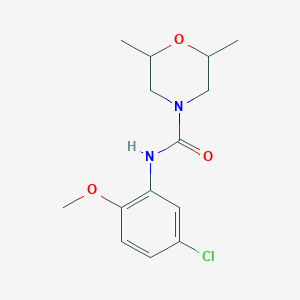
![4-(5-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B4127186.png)
![Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B4127188.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B4127191.png)
